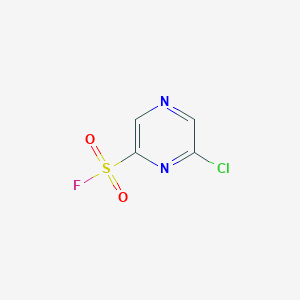
6-Chloropyrazine-2-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloropyrazine-2-sulfonyl fluoride is a chemical compound that is available for purchase from various suppliers . It is often used in the field of pharmaceutical testing .
Synthesis Analysis
Sulfonyl fluorides, such as 6-Chloropyrazine-2-sulfonyl fluoride, have been synthesized through various methods. One approach involves direct fluorosulfonylation with fluorosulfonyl radicals, which has been found to be a concise and efficient method . Other strategies include the fluoride–chloride exchange from the corresponding sulfonyl chlorides, conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination .Chemical Reactions Analysis
Sulfonyl fluorides, including 6-Chloropyrazine-2-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . They participate in various chemical reactions, with direct fluorosulfonylation with fluorosulfonyl radicals being a notable method for their production .Wissenschaftliche Forschungsanwendungen
Sulfonyl Fluoride Synthesis and Applications
Electrochemical Oxidative Coupling for Sulfonyl Fluoride Synthesis : A novel and environmentally friendly electrochemical approach to prepare sulfonyl fluorides from thiols or disulfides with potassium fluoride was reported. This method, highlighting the broad substrate scope and mild reaction conditions, underscores the significance of sulfonyl fluorides in click chemistry and their widespread applications in various fields, including drug discovery (Laudadio et al., 2019).
Innovative Class of Sulfonyl Fluoride Hubs : The development of β-chloro alkenylsulfonyl fluorides (BCASF) through radical chloro-fluorosulfonyl difunctionalization of alkynes under photoredox conditions introduced a new class of sulfonyl fluoride hubs. These compounds exhibit versatile reactivities, allowing for various transformations while maintaining the sulfonyl fluoride group intact. This advancement opens up new avenues for synthesizing a wide range of sulfonyl fluorides, enhancing their utility in ligation chemistry, chemical biology, and drug discovery (Nie et al., 2021).
Synthesis of Heterocyclic Sulfonyl Fluorides : A sulfur-functionalized aminoacrolein derivative was utilized for the efficient and selective synthesis of heterocyclic sulfonyl chlorides, fluorides, and sulfonamides. The development of a parallel medicinal chemistry protocol for synthesizing pyrazole-4-sulfonamides demonstrated the reagent's utility. This approach was extended to provide rapid access to other heterocyclic sulfonyl fluorides, showcasing their importance in the pharmaceutical industry (Tucker et al., 2015).
Cytotoxicity of Fluorinated Alternatives : A study evaluated the cytotoxicity of fluorinated alternatives, including sulfonyl fluorides, to human liver cell lines and their binding capacity to human liver fatty acid binding protein. This research is critical for assessing the safety of sulfonyl fluoride compounds used in various industrial applications (Sheng et al., 2017).
BDD Anodic Treatment of Fluorotelomer Sulfonate : The electrochemical treatment of aqueous fluorotelomer sulfonate solutions on microcrystalline BDD anodes was explored. This study's focus on the removal rates, reduction of total organic carbon, and fluoride release provides insights into the environmental impact and degradation processes of sulfonyl fluorides and related compounds (Urtiaga et al., 2018).
Safety And Hazards
Zukünftige Richtungen
Sulfonyl fluorides, such as 6-Chloropyrazine-2-sulfonyl fluoride, have seen significant growth in their application in biomolecular chemistry . Future research may focus on developing more accessible synthetic strategies to make a diverse array of sulfonyl fluorides, further expanding their application in biomolecular chemistry .
Eigenschaften
IUPAC Name |
6-chloropyrazine-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClFN2O2S/c5-3-1-7-2-4(8-3)11(6,9)10/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIWMMPJQDHRPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)Cl)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloropyrazine-2-sulfonyl fluoride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-((4-benzylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one](/img/structure/B2606524.png)






![[2-[(3,4-Dimethoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2606534.png)
![(2Z)-6-bromo-2-[(3-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2606536.png)
![N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2606537.png)

